1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate

Drug Discovery ADME Prediction Physicochemical Properties

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate (CAS 1152495-27-6) is a phthalate-derived aromatic sulfonyl chloride. It features a reactive -SO2Cl group at the 4-position of the dimethyl phthalate ring, making it a versatile electrophilic intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives.

Molecular Formula C10H9ClO6S
Molecular Weight 292.69
CAS No. 1152495-27-6
Cat. No. B2482113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate
CAS1152495-27-6
Molecular FormulaC10H9ClO6S
Molecular Weight292.69
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC
InChIInChI=1S/C10H9ClO6S/c1-16-9(12)7-4-3-6(18(11,14)15)5-8(7)10(13)17-2/h3-5H,1-2H3
InChIKeyDKZHLDLGTSWJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1152495-27-6 Procurement: Sourcing 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate as a Defined Regioisomeric Building Block


1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate (CAS 1152495-27-6) is a phthalate-derived aromatic sulfonyl chloride [1]. It features a reactive -SO2Cl group at the 4-position of the dimethyl phthalate ring, making it a versatile electrophilic intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives [2]. It is classified as Skin Corrosive (Category 1B) [3].

Why Unverified Chlorosulfonyl Phthalates Cannot Substitute for CAS 1152495-27-6 in Regiospecific Syntheses


In-class isomers such as dimethyl 3-(chlorosulfonyl)phthalate (CAS 142576-66-7) or dimethyl 5-(chlorosulfonyl)isophthalate (CAS 29710-58-5) share a core phthalate scaffold but differ critically in the position of the reactive chlorosulfonyl group [1]. This regioisomerism dictates the geometry of the final derivative and its resultant biological or material activity. For instance, the 4-position sulfonyl chloride in the target compound produces a linear, para-like substitution pattern, whereas a 3-position isomer yields a bent, ortho-like pattern, affecting molecular recognition, polymer packing, and cross-linking distances [2]. Generic substitution without regioisomeric verification will produce a structurally distinct final product.

Quantitative Differentiation Evidence for 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate Against Positional Isomers


Computed Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. 4-Position Terephthalate Isomer

The target compound (4-chlorosulfonyl phthalate) exhibits a computed XLogP3 of 1.7, significantly lower than the 2.3 value for the analogous 2-(chlorosulfonyl)terephthalate isomer (CAS 80998-70-5) [1][2]. This lower lipophilicity suggests superior aqueous solubility and potentially different pharmacokinetic distribution for derived sulfonamide drug candidates, which is critical for early-stage medicinal chemistry selection.

Drug Discovery ADME Prediction Physicochemical Properties

Regioisomeric Identity for Controlled Polymer Architecture vs. 3-Position Phthalate Isomer

The 4-substituted pattern of the target compound is directly analogous to the monomer 4-chlorosulfonylphthalic anhydride, which has been explicitly used to synthesize a new class of polysulfonamideimides via polycondensation with diamines [1]. The 3-substituted isomer (CAS 142576-66-7) would alter the polymer backbone geometry and is not cited in this application. The 4-position enables linear polymer chain extension, whereas the 3-position would introduce a kink.

Polymer Chemistry Materials Science Sulfonamide Synthesis

Electrophilic Reactivity Profile for Sulfonamide Library Synthesis vs. Isophthalate Isomer

As a sulfonyl chloride derived from phthalic acid (ortho-diester), the target compound places the electrophilic center para to one ester and meta to the other. In contrast, the isophthalate isomer (CAS 29710-58-5) places the -SO2Cl group in a symmetric meta,meta relationship. This electronic difference will influence the rate of nucleophilic displacement. While direct experimental kinetic data is absent for this compound, literature on benzenesulfonyl chlorides shows significant rate variation based on ring substitution patterns [1]. The phthalate scaffold's unique electron-withdrawing ester groups ortho and meta to the sulfonyl chloride generate a distinct reactivity profile compared to the isophthalate isomer.

Medicinal Chemistry Parallel Synthesis Sulfonamide

Purity Specification and Hazard Classification for Procurement and Safety Compliance

The target compound is commercially available at a minimum purity of 95% from several vendors . This is comparable to the purity specification for the 3-chlorosulfonyl phthalate isomer (CAS 142576-66-7, also available at 95%) . The target compound's entry in the ECHA C&L Inventory carries a single, unambiguous harmonized classification of Skin Corr. 1B (H314) [1]. This provides a clear regulatory starting point for safety assessments compared to less well-characterized or novel sulfonyl chlorides.

Chemical Procurement Safety Quality Control

Highest-Value Application Scenarios for 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate Based on Differentiated Evidence


Synthesis of Linear, High-Performance Polysulfonamideimides

This compound serves as a protected precursor to 4-chlorosulfonylphthalic anhydride. After ester hydrolysis, it can be used to synthesize polysulfonamideimides with a specific linear backbone, a polymer class with high thermal stability [1]. This application is structurally precluded by using the 3-chlorosulfonyl phthalate isomer.

Designing a Focused Sulfonamide Library with Lower Predicted Lipophilicity

Medicinal chemists can select this building block to bias their sulfonamide derivatives toward lower logP values (1.7) compared to those derived from the terephthalate isomer (2.3) [1][2]. This is a strategic choice for improving solubility and reducing metabolic liabilities in early drug discovery.

Developing Regioisomerically Pure, Patent-Differentiated Chemical Matter

Many patents claiming sulfonamide-based bioactive molecules specify a single, active regioisomer. Using a defined 4-substituted phthalate starting material eliminates ambiguity during structure-activity relationship (SAR) studies and strengthens intellectual property positions, providing a verifiable chain of custody for the final compound's regiochemistry [1].

Standardized Hazard Assessment for Pilot-Plant Scale-Up

The target compound's clear ECHA notification for Skin Corrosion 1B [1] simplifies the initial Chemical Safety Report for process chemists scaling up reactions, providing a more straightforward starting point than an unlisted or ambiguously classified analog.

Quote Request

Request a Quote for 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.